6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Overview
Description
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom, two methyl groups, and a fused pyrido-oxazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido-oxazin derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: Lacks the bromine atom but shares the core structure.
6-Chloro-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: Contains a fluorine atom in place of bromine.
Uniqueness
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFEKROFQCDII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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